molecular formula C17H14Cl2N4O2S B6095587 N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea

N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea

Cat. No.: B6095587
M. Wt: 409.3 g/mol
InChI Key: MFQHRZKTOLPTIB-UHFFFAOYSA-N
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Description

N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C17H14Cl2N4O2S and its molecular weight is 409.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.0214523 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea can modulate cellular responses to external stimuli, thereby affecting various physiological processes .

Cellular Effects

The effects of N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea on cells are multifaceted. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. It can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in cancer cells, N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea has been found to induce apoptosis by activating caspases, which are enzymes involved in the programmed cell death pathway .

Molecular Mechanism

At the molecular level, N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea have been studied over various time periods. This compound exhibits stability under physiological conditions, maintaining its activity over extended periods. It can undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects, such as reducing tumor growth and inflammation. At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects .

Metabolic Pathways

N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in DNA and RNA synthesis. Additionally, N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea can affect the metabolism of lipids and carbohydrates, altering energy production and storage .

Transport and Distribution

Within cells and tissues, N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The distribution of N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea can be found in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism .

Properties

IUPAC Name

1-[5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2S/c1-25-14-5-3-2-4-13(14)20-16(24)21-17-23-22-15(26-17)9-10-6-7-11(18)12(19)8-10/h2-8H,9H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQHRZKTOLPTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.